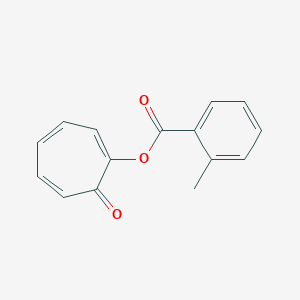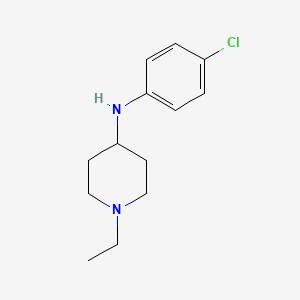
4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as ACMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ACMP is a pyrazolone derivative that has been synthesized through various methods and has shown promising results in different scientific studies.
Mecanismo De Acción
The mechanism of action of ACMP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent suppression of prostaglandin synthesis. Additionally, ACMP has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACMP has been shown to exert significant effects on various biochemical and physiological processes. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, in animal models. Additionally, ACMP has been shown to possess analgesic and antipyretic effects, which may be attributed to its ability to inhibit COX-2. Furthermore, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACMP has several advantages for lab experiments, including its relatively simple synthesis, high purity, and potential applications in various scientific fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for the study of ACMP. One potential direction is the investigation of its potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of novel derivatives of ACMP may lead to the development of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of ACMP has been accomplished through several methods, including the reaction of 4-chloroacetophenone with aniline and ethyl acetoacetate, followed by a cyclization reaction. Another method involves the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the reaction with aniline and ethyl acetoacetate. These methods have been optimized to obtain high yields of ACMP with high purity.
Aplicaciones Científicas De Investigación
ACMP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-(phenyliminomethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-12-16(11-19-14-5-3-2-4-6-14)17(22)21(20-12)15-9-7-13(18)8-10-15/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERMGJHOKULIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)

![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)